molecular formula C23H27NO B6073069 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]

1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B6073069
M. Wt: 333.5 g/mol
InChI Key: SQZXXPFSGNYAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is not fully understood, but it is believed to act as a selective dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is responsible for its antipsychotic, antidepressant, and anxiolytic activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] have been extensively studied. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its antipsychotic, antidepressant, and anxiolytic activities. In addition, it has been reported to possess significant anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] in lab experiments is its potent antipsychotic, antidepressant, and anxiolytic activities. It has been shown to be effective in various animal models of these disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which makes it difficult to administer in vivo.

Future Directions

1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. Some of the future directions for research on this compound include:
1. Further studies on its mechanism of action to elucidate its exact mode of action.
2. Development of new analogs with improved solubility and pharmacokinetic properties.
3. Investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
4. Evaluation of its safety and toxicity profile in preclinical and clinical studies.
Conclusion
In conclusion, 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] is a novel spirocyclic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential and limitations.

Synthesis Methods

Several methods have been reported for the synthesis of 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-methoxy-2,3-dimethylbenzyl bromide in the presence of a base, followed by cyclization with 1,3-dichloro-5,5-dimethylhydantoin. Both methods have been reported to yield 1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] in good yields.

Scientific Research Applications

1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine] has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antipsychotic, antidepressant, and anxiolytic activities. In addition, it has been shown to possess significant anti-inflammatory and antioxidant activities. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1'-[(4-methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c1-17-18(2)22(25-3)9-8-20(17)16-24-14-12-23(13-15-24)11-10-19-6-4-5-7-21(19)23/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXXPFSGNYAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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